molecular formula C17H16F3NO4S B6385090 4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol CAS No. 1261896-33-6

4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol

Cat. No.: B6385090
CAS No.: 1261896-33-6
M. Wt: 387.4 g/mol
InChI Key: OPLBZAJIDZZGDF-UHFFFAOYSA-N
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Description

4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a biphenyl core substituted with a pyrrolidinylsulfonyl group and a trifluoromethoxy group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the pyrrolidinylsulfonyl group: This step involves the sulfonylation of the biphenyl intermediate using pyrrolidine and a sulfonyl chloride reagent.

    Addition of the trifluoromethoxy group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in designing drugs targeting specific receptors or enzymes.

    Industry: The compound is explored for its use in developing advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group may enhance binding affinity, while the trifluoromethoxy group can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

    4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol: Lacks the trifluoromethoxy group, which may affect its reactivity and binding properties.

    5-(Trifluoromethoxy)-[1,1’-biphenyl]-3-ol: Lacks the pyrrolidinylsulfonyl group, potentially reducing its binding affinity and specificity.

The uniqueness of 4’-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-ol lies in the combination of these functional groups, providing a balance of reactivity and specificity for various applications.

Properties

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c18-17(19,20)25-15-10-13(9-14(22)11-15)12-3-5-16(6-4-12)26(23,24)21-7-1-2-8-21/h3-6,9-11,22H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLBZAJIDZZGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686773
Record name 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-33-6
Record name [1,1′-Biphenyl]-3-ol, 4′-(1-pyrrolidinylsulfonyl)-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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